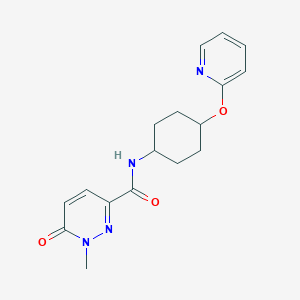

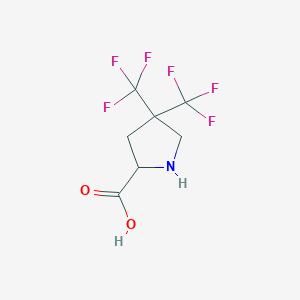

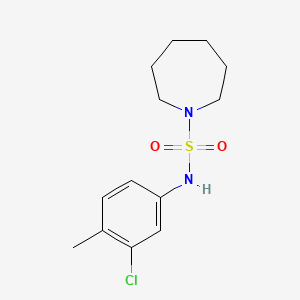

![molecular formula C17H20N4O2 B2941635 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1798676-13-7](/img/structure/B2941635.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide” is a complex organic compound. It contains an imidazo[1,2-b]pyrazole moiety, which is a type of heterocyclic compound . These types of compounds are often used in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of such compounds often involves the use of radical reactions . These reactions can be facilitated through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-b]pyrazole moiety is a bicyclic structure, which means it contains two connected rings .Chemical Reactions Analysis

The imidazo[1,2-b]pyrazole moiety in the compound can undergo various chemical reactions. One of the most common reactions is functionalization, which involves the addition of functional groups to the molecule .科学的研究の応用

Synthetic Methodologies and Chemical Transformations

Research has delved into the transformations of related ring systems into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and other heterocyclic compounds, highlighting the synthetic versatility of imidazo[1,2-b]pyrazole derivatives. For example, transformations of specific pyrazine derivatives into a range of heterocycles demonstrate the reactivity and potential utility of these compounds in constructing complex molecular architectures (Kolar, Tiŝler, & Pizzioli, 1996).

Biological Activities

Studies on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have revealed potential anticonvulsant activities, indicating the biological relevance of the imidazo[1,2-b]pyrazole scaffold in developing therapeutic agents (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002). Additionally, the synthesis of novel derivatives bearing the 3-[(4-methoxyphenyl)amino]propanehydrazide moiety has been explored for their antioxidant and anticancer activities, showcasing the potential of these derivatives in medicinal chemistry (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Material Science Applications

The development of asymmetric imidazole/pyrene/pyrazine based D-π-A compounds, incorporating structures similar to the compound of interest, has been reported for applications in acidichromism and near-infrared electrochromism. These findings highlight the potential of such compounds in developing advanced materials for sensing and electronic applications (Ma, Feng, Zhao, Chang, & Huang, 2015).

作用機序

Target of Action

The primary target of the compound is PI3Kδ (Phosphoinositide 3-kinase delta) . PI3Kδ is a lipid kinase that plays a critical role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound acts as a potent and selective inhibitor of PI3Kδ . It binds to the kinase domain of PI3Kδ, inhibiting its activity . This inhibition prevents the phosphorylation of AKT, a downstream effector in the PI3K signaling pathway .

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR signaling pathway . By inhibiting PI3Kδ, the compound prevents the activation of AKT, thereby disrupting the signaling pathway . This can lead to a decrease in cell proliferation and survival, particularly in cells where this pathway is overactive .

Result of Action

The inhibition of PI3Kδ and the subsequent disruption of the PI3K/AKT/mTOR signaling pathway can lead to a decrease in cell proliferation and survival . This makes the compound a potential therapeutic candidate for diseases where the PI3K/AKT/mTOR pathway is overactive, such as certain types of cancer and chronic obstructive pulmonary disease (COPD) .

将来の方向性

特性

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-23-15-5-2-14(3-6-15)4-7-16(22)18-10-11-20-12-13-21-17(20)8-9-19-21/h2-3,5-6,8-9,12-13H,4,7,10-11H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEARMQNUSBTYFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

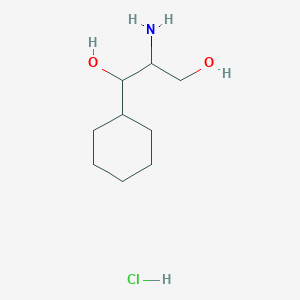

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941552.png)

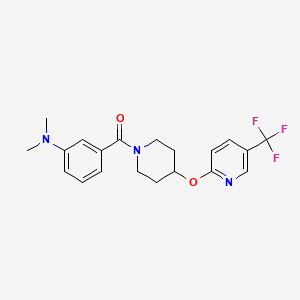

![1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile](/img/structure/B2941555.png)

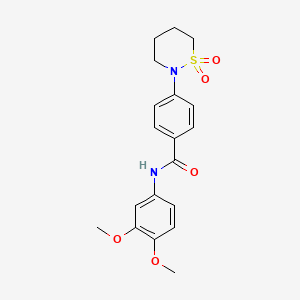

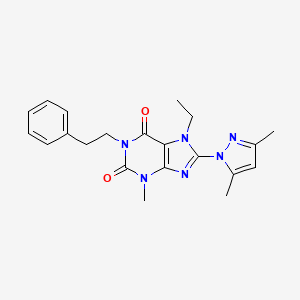

![1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941563.png)

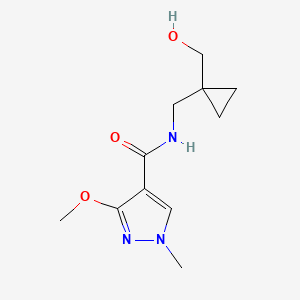

![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)

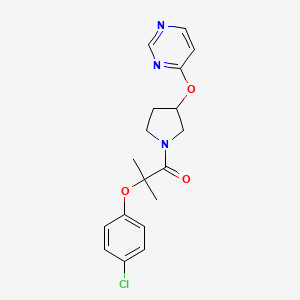

![(5-Phenylisoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2941568.png)